Cas no 129177-36-2 (ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate)

Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thienopyrimidine core with functional carboxylate and amino groups. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of both electron-donating (amino) and electron-withdrawing (ester) substituents enhances its reactivity, enabling diverse derivatization. The compound's stability and solubility in common organic solvents facilitate its use in multi-step synthetic routes. Its well-defined crystalline form ensures consistent purity, making it suitable for research applications in drug discovery and development, where precise molecular modifications are critical.
ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate structure
129177-36-2 structure
Product Name:ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate
CAS No:129177-36-2
MF:C11H13N3O4S
MW:283.303621053696
CID:5655616
PubChem ID:14638930
Update Time:2025-08-05

ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27724512
    • 129177-36-2
    • ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
    • SCHEMBL13834195
    • 5-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
    • ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate
    • Inchi: 1S/C11H13N3O4S/c1-4-18-10(16)7-6(12)5-8(15)13(2)11(17)14(3)9(5)19-7/h4,12H2,1-3H3
    • InChI Key: YESXMEATWOIPCS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C2C(N(C)C(N(C)C1=2)=O)=O)N

Computed Properties

  • Exact Mass: 283.06267708g/mol
  • Monoisotopic Mass: 283.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 121Ų

ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate Pricemore >>

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Additional information on ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxylate

Research Brief on Ethyl 5-Amino-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H-Thieno[2,3-d]Pyrimidine-6-Carboxylate (CAS: 129177-36-2)

Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 129177-36-2) is a thienopyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule, such as the fused thieno[2,3-d]pyrimidine core and the ester functionality, make it a promising scaffold for the development of novel therapeutic agents.

Recent studies have focused on the synthesis and biological evaluation of ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. Researchers have employed various synthetic strategies, including multicomponent reactions and cyclization techniques, to access this compound and its analogs. The compound's mechanism of action has been investigated in the context of enzyme inhibition, particularly targeting kinases and other enzymes involved in signal transduction pathways. Preliminary results suggest that this molecule exhibits moderate to potent inhibitory activity against specific kinase targets, which could be leveraged for the treatment of cancers and inflammatory diseases.

In addition to its potential as a kinase inhibitor, ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has also been explored for its antimicrobial properties. Recent in vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, with some derivatives showing comparable or superior activity to existing antibiotics. The compound's ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways has been proposed as a possible mechanism for its antimicrobial effects.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of this compound. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to advance its development as a viable drug candidate. Current research efforts are focused on structural modifications, such as the introduction of solubilizing groups or the replacement of the ethyl ester moiety, to improve these properties. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimization efforts.

In conclusion, ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities and modifiable structure make it an attractive target for further research. Continued exploration of its derivatives and mechanisms of action could yield novel therapeutic agents for a variety of diseases. Future studies should focus on addressing the current limitations and advancing the compound through preclinical development.

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